molecular formula C16H16N2O5 B2759908 4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid CAS No. 866039-85-2

4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid

Cat. No. B2759908
M. Wt: 316.313
InChI Key: RHWCFHOZEUCHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid is a chemical compound with the CAS Number: 866039-85-2. It has a molecular weight of 316.31 and its IUPAC name is 4-methyl-6-(4-morpholinyl)-2,3-quinolinedicarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N2O5/c1-9-11-8-10 (18-4-6-23-7-5-18)2-3-12 (11)17-14 (16 (21)22)13 (9)15 (19)20/h2-3,8H,4-7H2,1H3, (H,19,20) (H,21,22). This code provides a specific representation of the molecular structure .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformations of 6-(morpholine-4-sulfonyl)-quinoline-2,3,4-tricarboxylic acid, closely related to 4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid, involve a key step via the Pfitzinger reaction, leading to compounds with potential pharmacological activities (Kravchenko et al., 2006).

Photophysical Properties

Solvatochromic shift studies on similar compounds, like 4-methyl-7-(4-morpholinyl)-2H Pyrano [2,3- b ] Pyridin-2-one, highlight their potential as sensitive and selective compounds for studying various biological systems due to their efficient fluorescence properties (Deepa et al., 2013).

Antiallergic and Antiviral Applications

New antiallergic pyrano [3,2-g]quinoline-2,8-dicarboxylic acids have been synthesized with potential for topical treatment of asthma, demonstrating the ability to inhibit histamine release and indicating therapeutic evaluation for antiallergic agents (Cairns et al., 1985). Additionally, 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines show low toxicity, potent interferon inducers, and antiviral activities, with morpholine and 4-methyl-piperidine derivatives being the most active in this regard (Shibinskaya et al., 2010).

Caspase-3 Inhibition for Cancer Treatment

Pyrrolo[3,4-c]quinoline-1,3-diones, including morpholine derivatives, are identified as potent nonpeptide small molecule inhibitors of caspase-3, with several compounds showing significant inhibitory effects, indicating potential applications in cancer treatment (Kravchenko et al., 2005).

Anti-corrosion Properties

8-Hydroxyquinoline derivatives, including those with morpholine, exhibit significant anti-corrosion effectiveness for mild steel in acidic media. This suggests potential applications in protecting metals from corrosion, supported by gravimetric, electrochemical, and computational studies (Douche et al., 2020).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-6-morpholin-4-ylquinoline-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-9-11-8-10(18-4-6-23-7-5-18)2-3-12(11)17-14(16(21)22)13(9)15(19)20/h2-3,8H,4-7H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWCFHOZEUCHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=C1C(=O)O)C(=O)O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid

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